5,6-Dichloro-1-methylpyridazin-4(1H)-one chemical structure
5,6-Dichloro-1-methylpyridazin-4(1H)-one chemical structure
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Reactivity of 5,6-Dichloro-1-methylpyridazin-4(1H)-one
Part 1: Structural Identity & Chemical Architecture
5,6-Dichloro-1-methylpyridazin-4(1H)-one represents a specialized scaffold within the pyridazinone family. While less ubiquitous than its isomer, the industrial agrochemical intermediate 4,5-dichloro-2-methylpyridazin-3(2H)-one (used in Pyridaben synthesis), the 4(1H)-one core offers distinct electronic properties and vector orientation for medicinal chemistry campaigns, particularly in kinase inhibition (e.g., c-Met, HPK1) and herbicide development.
Nomenclature & Numbering
Correct IUPAC numbering is critical for distinguishing this scaffold from its 3-one regioisomers.
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Core Heterocycle: Pyridazine (1,2-diazine).
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Carbonyl Position: C-4 (defining the 4(1H)-one system).
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N-Substitution: Methyl group at N-1.
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Halogenation: Chlorine atoms at C-5 and C-6.[1]
Structural Formula:
| Feature | 5,6-Dichloro-1-methylpyridazin-4(1H)-one (Target) | 4,5-Dichloro-2-methylpyridazin-3(2H)-one (Common Isomer) |
| Carbonyl Position | C-4 | C-3 |
| Methyl Position | N-1 | N-2 |
| Chlorine Positions | C-5, C-6 | C-4, C-5 |
| Electronic Character | Cross-conjugated vinylogous amide | Conjugated vinylogous amide |
| Primary Electrophile | C-6 (Alpha to | C-4 (Beta to C=O) |
Electronic Distribution & Reactivity Hotspots
The 4(1H)-one system is characterized by a push-pull electronic system.
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N-1 (Methylated): Acts as an electron donor into the ring system, stabilizing the carbonyl dipole.
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C-6 (Chlorinated): Positioned alpha to the methylated nitrogen (N-1) and beta to the carbonyl. This position is highly electron-deficient due to the inductive withdrawal of N-1 and the chlorine atom, making it the primary site for Nucleophilic Aromatic Substitution (S_NAr) .
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C-5 (Chlorinated): Positioned alpha to the carbonyl.[2] While electrophilic, it is generally less reactive than C-6 towards hard nucleophiles but may participate in soft nucleophile attacks or palladium-catalyzed cross-couplings.
Part 2: Synthesis Pathways
Synthesis of the 4(1H)-one core is more challenging than the 3(2H)-one series (which is readily accessible from mucochloric acid). The following pathways outline the construction of the 5,6-dichloro-1-methylpyridazin-4(1H)-one scaffold.
Route A: Hydrolysis of Perchloropyridazines (Top-Down Approach)
This route utilizes commercially available 3,4,5,6-tetrachloropyridazine.
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Selective Hydrolysis: Reaction of 3,4,5,6-tetrachloropyridazine with aqueous NaOH or NaOAc/AcOH typically yields 3,5,6-trichloropyridazin-4-ol (tautomer of the 4-one). The C-4 and C-5 positions are most susceptible to hydrolysis.
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Regioselective Dechlorination: Catalytic hydrogenolysis (Pd/C, controlled equivalents of
) or hydrodechlorination using HI/Red Phosphorus is used to remove the C-3 chlorine. The C-3 position, flanked by N-2 and C-4(=O), is sterically and electronically distinct. -
Methylation: Treatment of the resulting 5,6-dichloropyridazin-4-ol with Methyl Iodide (MeI) and a base (
) yields the N-methylated product. Note: O-methylation is a competing side reaction; solvent choice (polar aprotic like DMF) favors N-alkylation.
Route B: Cyclization of Acyclic Precursors (Bottom-Up Approach)
For high-purity applications, de novo synthesis avoids isomer separation.
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Precursors: Reaction of (2-chlorocarbonyl)-vinyl-amino derivatives or specific diazo-dicarbonyls.
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Cyclization: Thermal cyclization of ethyl 3-amino-2,3-dichloroacrylate derivatives with methylhydrazine can theoretically yield the target, though regiocontrol is difficult.
Part 3: Experimental Protocols
Protocol 3.1: Synthesis via Methylation of 5,6-Dichloropyridazin-4-ol
Grounding: Standard N-alkylation of pyridazinones [1, 2].
Reagents:
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5,6-Dichloropyridazin-4-ol (1.0 eq)
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Methyl Iodide (1.2 eq)
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Potassium Carbonate (
, 2.0 eq) -
DMF (Dimethylformamide), anhydrous
Procedure:
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Dissolution: Charge a flame-dried round-bottom flask with 5,6-Dichloropyridazin-4-ol and anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add
in one portion. Stir at room temperature for 30 minutes to form the pyridazinone anion. -
Alkylation: Cool the mixture to 0°C. Dropwise add Methyl Iodide via syringe.
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Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.
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Work-up: Pour reaction mixture into ice-water. The N-methyl product typically precipitates. Filter the solid.[3] If no precipitate, extract with EtOAc (3x), wash with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (DCM/MeOH gradient) to separate any O-methylated byproduct.
Data Validation:
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1H NMR (DMSO-d6): Look for N-Me singlet at
3.6–3.8 ppm. Aromatic H (if C-3 is protonated) appears as a singlet around 7.8–8.2 ppm. -
13C NMR: Carbonyl signal (C-4) at ~160–170 ppm.
Part 4: Reactivity & Applications
Regioselective Nucleophilic Aromatic Substitution ( )
The 5,6-dichloro motif allows for sequential functionalization.
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First Displacement (C-6): The chlorine at C-6 is highly activated by the adjacent N-1 methyl group. Amines, thiols, and alkoxides will preferentially attack here.
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Second Displacement (C-5): Requires harsher conditions (higher temperature, stronger nucleophiles) or transition metal catalysis (Suzuki/Buchwald).
Visualization of Reactivity Pathways
Caption: The C-6 position is the primary electrophilic site due to activation by the adjacent N-1 nitrogen.
Applications in Drug Discovery
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Kinase Inhibitors: The pyridazin-4-one core serves as a bioisostere for quinolones and isoquinolones. The 5,6-substitution pattern allows the construction of tricyclic systems (e.g., pyridazino-indoles) via annulation reactions [1].
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Herbicides: Analogous to Pyridate, 4-pyridazinone derivatives inhibit photosystem II. The 5,6-dichloro motif is a precursor to "soft" herbicides where the halogens are replaced by thio- or phenoxy- groups.
Part 5: References
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Haider, N., & Heinisch, G. (1988).[2] Pyridazine chemistry.[1][2][3][4][5][6][7] Part 33. 5-Aminopyridazin-4-yl o-fluorophenyl ketone as a key intermediate in the syntheses of diaza analogues of acridone, xanthone, and thioxanthone.[2] Journal of the Chemical Society, Perkin Transactions 1.
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BenchChem. (2024). An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol.
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Sherif, M. H., et al. (2010).[3] Chemical Studies on 3,6-Dichloropyridazine.[2][3][6] Journal of American Science, 6(11), 570-574.[3]
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Organic Syntheses. Reaction of 3,4,6-trichloropyridazine derivatives.
Sources
- 1. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. WO2011084402A1 - Tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
